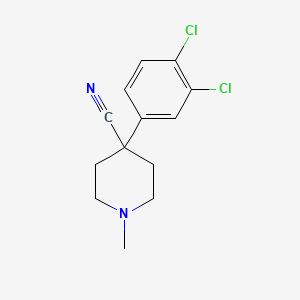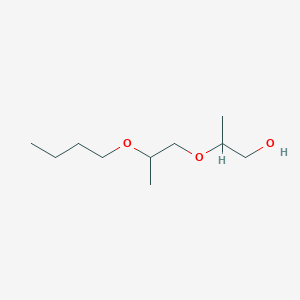
N-(3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide is a complex organic compound that features both indole and indazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid, operationally straightforward, and generally high-yielding . The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials, which are readily available and cost-effective.
Industrial Production Methods
Industrial production of such compounds often leverages high-throughput synthesis techniques to maximize yield and efficiency. Techniques such as microwave-assisted synthesis can significantly reduce reaction times, making the process more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and composites.
Mecanismo De Acción
The mechanism of action of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide involves its interaction with specific molecular targets. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . This compound may exert its effects by modulating enzyme activity, inhibiting specific proteins, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Tryptophan: An essential amino acid that contains an indole ring.
Uniqueness
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide stands out due to its unique combination of indole and indazole structures, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its significance.
Propiedades
Fórmula molecular |
C23H18N4O2 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]benzamide |
InChI |
InChI=1S/C23H18N4O2/c1-29-17-9-7-15-11-21(25-20(15)13-17)22-18-12-16(8-10-19(18)26-27-22)24-23(28)14-5-3-2-4-6-14/h2-13,25H,1H3,(H,24,28)(H,26,27) |
Clave InChI |
XFOTZIAWBBSVQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)





![1H-pyrazolo[1,5-a]benzimidazol-2-amine](/img/structure/B13959837.png)

![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)

